1-Hexylzinc bromide

Catalog No.
S1796006
CAS No.
124397-96-2
M.F
C6H13BrZn
M. Wt
230.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexylzinc bromide

CAS Number

124397-96-2

Product Name

1-Hexylzinc bromide

IUPAC Name

bromozinc(1+);hexane

Molecular Formula

C6H13BrZn

Molecular Weight

230.46

InChI

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

SMILES

CCCCC[CH2-].[Zn+]Br

Organic Synthesis:

  • -Hexylzinc bromide is an organozinc compound, a class of reagents used in various organic synthesis reactions. Zinc acts as a Lewis acid, accepting electron pairs from a molecule and activating it for further reactions. The organic group (hexyl in this case) participates in subsequent bond formations.

There is limited information on specific applications of 1-Hexylzinc bromide in organic synthesis. However, researchers have explored similar organozinc compounds for:* Negishi coupling reactions: These reactions form carbon-carbon bonds between an organic halide (RX) and another organic moiety linked to the zinc atom (RZnX) .* Kumada-Corriu coupling reactions: Similar to Negishi coupling, but the organic moiety linked to zinc is typically a vinyl, aryl, or alkenyl group .

Precursor for Semiconductor Materials:

  • Zinc is a crucial element in some semiconductor materials. 1-Hexylzinc bromide, along with other organozinc compounds, can be used as precursors for depositing thin films of zinc-containing materials through techniques like Metalorganic Chemical Vapor Deposition (MOCVD) PDF: ). These materials have potential applications in optoelectronics and solar cells.

Material Science Research:

  • The organometallic properties of 1-Hexylzinc bromide might be of interest for material science research. Researchers may explore its use in areas like:
    • Developing new materials with specific electrical or optical properties by incorporating zinc into their structure.
    • Studying the interactions of organozinc compounds with various surfaces for applications in catalysis or self-assembly.

There's limited information readily available on the origin of 1-Hexylzinc bromide itself. However, organozinc compounds like this are generally synthesized in laboratories for specific research purposes. Their significance lies in their ability to act as nucleophiles, readily attacking electrophilic carbons to form new carbon-carbon bonds. This versatility makes them valuable tools in organic chemistry [].


Molecular Structure Analysis

1-Hexylzinc bromide has a linear molecular structure. The central zinc atom (Zn) is bonded to a hexyl group (CH3(CH2)5-) through a covalent sigma bond. It's also bonded to a bromine atom (Br) with another sigma bond. The Lewis structure can be represented as CH3(CH2)5ZnBr [].

A notable aspect of the structure is the presence of a polarized Zn-C bond. Zinc has a lower electronegativity compared to carbon, resulting in a slight negative charge density on the carbon atom and a positive charge on the zinc. This polarization contributes to the nucleophilic character of the hexyl group.


Chemical Reactions Analysis

1-Synthesis: Although specific details for 1-Hexylzinc bromide synthesis are scarce, organozinc compounds like this are typically prepared via the reaction of a Grignard reagent (like hexylmagnesium bromide) with zinc chloride in an inert solvent like ether or THF [].

CH3(CH2)5MgBr  + ZnCl2 -> CH3(CH2)5ZnBr + MgClBr

2-Negishi Coupling: A prominent reaction involving 1-Hexylzinc bromide is the Negishi coupling. This reaction allows the formation of carbon-carbon bonds between an organic halide (RX) and an alkenyl or aryl halide (R'X) using a palladium catalyst.

CH3(CH2)5ZnBr + R'X + Pd catalyst -> CH3(CH2)5-R' + ZnBrX

This reaction offers a versatile method for creating complex organic molecules with specific carbon chain lengths.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or solid at room temperature (data unavailable) [].
  • Solubility: Soluble in organic solvents like THF and ether due to the non-polar hexyl chain [].
  • Stability: Air and moisture sensitive. Decomposes in the presence of water or oxygen to form corresponding zinc oxide and liberate hexane gas [].

Mechanism of Action (Not Applicable)

1-Hexylzinc bromide doesn't have a known biological function and isn't directly involved in biological systems. Its mechanism of action lies in its ability to donate the nucleophilic hexyl group in organic synthesis reactions.

1-Hexylzinc bromide is likely flammable and reacts violently with water. Organozinc compounds can be irritating to the skin and eyes, and inhalation may cause respiratory problems []. Specific data on its toxicity is unavailable, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

Dates

Modify: 2023-08-15

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